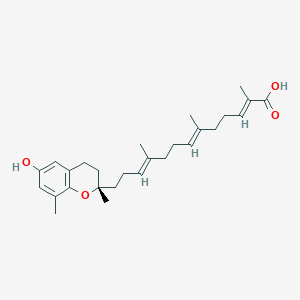(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Inhibition of DNA Polymerase β
Scientific Field: Biochemistry.
Summary of Application: Garcinoic acid has been identified as an inhibitor of DNA polymerase β (pol β), an enzyme involved in DNA repair.
Methods of Application: The study of Garcinoic acid as a pol β inhibitor involved the development of an efficient semi-synthetic method for Garcinoic acid and its analogs by starting from the natural product δ-tocotrienol.
Results or Outcomes: Preliminary structure-activity relationship (SAR) studies provided valuable insight into the future discovery of Garcinoic acid-based pol β inhibitors.
Treatment of Gastric Disorders
Scientific Field: Traditional Medicine.
Summary of Application: Garcinia kola, a plant from which Garcinoic acid is derived, is used in the treatment of numerous diseases, including gastric disorders.
Results or Outcomes: The plant is attracting considerable interest as a possible source of pharmaceutically important drugs.
Treatment of Bronchial Diseases
Summary of Application: Garcinia kola, which contains Garcinoic acid, is used in the treatment of bronchial diseases.
The compound (2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid is a complex organic molecule characterized by a trideca-2,6,10-trienoic acid backbone. This structure includes multiple double bonds and a hydroxy-substituted chromene moiety. The presence of the hydroxy group and the specific stereochemistry contributes to its potential biological activity and reactivity. The molecular formula can be represented as C₁₈H₂₈O₃, indicating that it contains 18 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Reduction: The double bonds in the trienoic acid portion may be reduced to single bonds under appropriate conditions.
- Oxidation: The hydroxy group can be oxidized to a carbonyl group, potentially altering the compound's biological activity.
- Substitution Reactions: The hydroxy group may participate in nucleophilic substitution reactions with electrophiles.
These reactions are facilitated by enzymes in biological systems, allowing for the transformation of this compound into various metabolites
The biological activity of this compound is likely influenced by its structural features. Compounds with similar polyunsaturated fatty acid structures are known to exhibit anti-inflammatory and antioxidant properties. The hydroxy group may enhance its interaction with biological targets such as enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that compounds with similar structures can affect cellular signaling pathways and exhibit protective effects against oxidative stress .
The synthesis of this compound can be approached through several methods:
- Total Synthesis: A stepwise synthetic route involving multiple reactions to construct the complex structure from simpler precursors.
- Natural Product Isolation: If this compound is derived from natural sources, it can be isolated through extraction and purification techniques from plant materials known to contain related compounds.
- Semi-synthesis: Modifying a readily available natural product to introduce the desired functional groups and double bonds.
Each method has its advantages and challenges regarding yield, purity, and environmental impact .
This compound has potential applications in various fields:
- Pharmaceuticals: Due to its possible anti-inflammatory and antioxidant properties, it may serve as a lead compound for drug development targeting metabolic disorders or inflammatory diseases.
- Nutraceuticals: Its structural similarity to essential fatty acids suggests it could be beneficial in dietary supplements aimed at improving health outcomes related to cardiovascular diseases.
- Cosmetics: The antioxidant properties may also make it suitable for use in cosmetic formulations aimed at skin protection against oxidative damage.
Interaction studies involving this compound typically focus on its binding affinity to various biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to assess these interactions quantitatively. Additionally, computational methods like molecular docking can provide insights into the binding mechanisms at the molecular level .
Several compounds share structural similarities with (2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid:
- Linoleic Acid: A common polyunsaturated fatty acid known for its health benefits.
- Alpha-Linolenic Acid: Another essential fatty acid with anti-inflammatory properties.
- Curcumin: A polyphenolic compound with significant antioxidant activity.
Comparison TableCompound Structure Type Biological Activity (2E,6E,10E)-13-hydroxytrideca Polyunsaturated fatty acid Potential anti-inflammatory effects Linoleic Acid Polyunsaturated fatty acid Cardiovascular health benefits Alpha-Linolenic Acid Polyunsaturated fatty acid Anti-inflammatory properties Curcumin Polyphenol Antioxidant and anti-inflammatory effects
| Compound | Structure Type | Biological Activity |
|---|---|---|
| (2E,6E,10E)-13-hydroxytrideca | Polyunsaturated fatty acid | Potential anti-inflammatory effects |
| Linoleic Acid | Polyunsaturated fatty acid | Cardiovascular health benefits |
| Alpha-Linolenic Acid | Polyunsaturated fatty acid | Anti-inflammatory properties |
| Curcumin | Polyphenol | Antioxidant and anti-inflammatory effects |
This comparison highlights the unique aspects of (2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid while also situating it within a broader context of similar bioactive compounds .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms


Acute Toxic;Environmental Hazard






